Quincarbate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quincarbate typically involves the reaction of 10-chloro-3-(ethoxymethyl)-9-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinoline-8-carboxylic acid with ethyl alcohol under specific conditions . The reaction is carried out in the presence of a catalyst, often a strong acid or base, to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of advanced catalysts .
Chemical Reactions Analysis
Types of Reactions
Quincarbate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various quinoline derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.
Substitution: Halogen substitution reactions are common, where the chlorine atom in this compound is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Reagents like sodium iodide in acetone are used for halogen exchange reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives, which have applications in medicinal chemistry and material science .
Scientific Research Applications
Quincarbate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its diuretic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Quincarbate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The pathways involved include the modulation of oxidative stress and the inhibition of microbial growth .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
Quinoxaline: Known for its antimicrobial properties.
Isoquinoline: Used in the synthesis of various pharmaceuticals.
Uniqueness
Quincarbate is unique due to its fused dioxin-quinoline structure, which imparts distinct chemical and biological properties. Its ability to undergo multiple types of reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
ethyl 10-chloro-3-(ethoxymethyl)-9-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinoline-8-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO6/c1-3-22-7-9-8-24-16-12(25-9)5-11-13(14(16)18)15(20)10(6-19-11)17(21)23-4-2/h5-6,9H,3-4,7-8H2,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZOPNLGKZVSIIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1COC2=C(O1)C=C3C(=C2Cl)C(=O)C(=CN3)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201023897 | |
Record name | Ethyl 10-chloro-3-(ethoxymethyl)-2,3,6,9-tetrahydro-9-oxo-p-dioxino(2,3-g)quinoline-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201023897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54340-59-9 | |
Record name | Ethyl 10-chloro-3-(ethoxymethyl)-2,3,6,9-tetrahydro-9-oxo-1,4-dioxino[2,3-g]quinoline-8-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54340-59-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quincarbate [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054340599 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quincarbate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=287475 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 10-chloro-3-(ethoxymethyl)-2,3,6,9-tetrahydro-9-oxo-p-dioxino(2,3-g)quinoline-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201023897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | QUINCARBATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U40Q9GE876 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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